Home > Products > Screening Compounds P136446 > 1-(4-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
1-(4-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline - 76201-90-6

1-(4-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline

Catalog Number: EVT-3194112
CAS Number: 76201-90-6
Molecular Formula: C17H16ClNO2
Molecular Weight: 301.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(4-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline is a synthetic organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds structurally related to quinolines, characterized by a fused benzene and pyridine ring system. This specific compound features a 4-chlorophenyl group and two methoxy groups attached to the isoquinoline core, which contribute to its unique chemical properties and potential biological activities.

Source and Classification

The compound is cataloged under the Chemical Abstracts Service Registry Number 76201-90-6. It is classified as an isoquinoline derivative, which is notable for its diverse applications in medicinal chemistry and organic synthesis due to its biological activity and structural versatility.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(4-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available materials such as 4-chlorobenzaldehyde and 3,4-dimethoxyphenethylamine.
  2. Formation of Schiff Base: A condensation reaction occurs between 4-chlorobenzaldehyde and 3,4-dimethoxyphenethylamine to form a Schiff base.
  3. Cyclization: The Schiff base undergoes cyclization in the presence of an acid catalyst, yielding the isoquinoline ring structure.
  4. Reduction: The resulting isoquinoline derivative is then reduced using reducing agents like sodium borohydride to produce 1-(4-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline.

In addition to this multi-step approach, a more efficient one-pot method has been developed that simplifies the process while maintaining high yields. This method utilizes a combination of reagents including phosphotungstic acid for catalytic ring closure, leading to significant reductions in operational complexity and costs .

Molecular Structure Analysis

Structure and Data

The molecular formula for 1-(4-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline is C18H19ClNO2C_{18}H_{19}ClNO_2. The structure features:

  • A dihydroisoquinoline nucleus, which provides the foundational framework.
  • Two methoxy groups (-OCH₃) at positions 6 and 7.
  • A chlorophenyl substituent at position 1.

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to elucidate the spatial arrangement of atoms .

Chemical Reactions Analysis

Reactions and Technical Details

1-(4-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline participates in various chemical reactions:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to yield corresponding quinoline derivatives.
  • Reduction: Reduction reactions can be performed with lithium aluminum hydride to generate tetrahydroisoquinoline derivatives.
  • Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution at ortho and para positions relative to the methoxy groups using halogens or nitrating agents.
  • Hydrogenation: Catalytic hydrogenation can saturate the double bonds in the isoquinoline ring system .

These reactions highlight the compound's versatility in synthetic organic chemistry.

Mechanism of Action

Process and Data

The mechanism of action for 1-(4-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline is primarily studied within the context of its pharmacological properties. Research indicates that it may interact with various biological targets, potentially exhibiting anti-inflammatory, analgesic, and anticancer activities. The specific mechanisms often involve modulation of neurotransmitter systems or inhibition of certain enzymes relevant to disease pathways .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

1-(4-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 316.81 g/mol.
  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

These properties are essential for understanding its behavior in various chemical environments and applications .

Applications

Scientific Uses

1-(4-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline has several significant applications in scientific research:

  • Medicinal Chemistry: Investigated for its potential therapeutic effects against various diseases due to its pharmacological properties.
  • Organic Synthesis: Serves as a building block for synthesizing more complex molecules used in pharmaceuticals or agrochemicals.
  • Biological Studies: Utilized in research exploring structure-activity relationships among isoquinoline derivatives.
  • Industrial Applications: Explored for potential use in developing dyes or pigments due to its chemical structure .
Introduction and Contextualization of 1-(4-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline

Historical Discovery and Rationale for Initial Synthesis

The targeted synthesis of 1-(4-chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline (CAS 76201-90-6) emerged from concerted efforts in the late 20th century to develop neurologically active compounds with optimized pharmacokinetic profiles. Early synthetic routes focused on constructing the 3,4-dihydroisoquinoline core through classical methodologies like the Bischler-Napieralski reaction [6] [10]. This cyclodehydration approach enabled efficient ring closure from precursor amides derived from 3,4-dimethoxyphenethylamine derivatives and 4-chlorobenzoyl chloride. The selection of the para-chlorophenyl substituent at C1 was strategically motivated by:

  • Bioisosteric Potential: Chlorine atoms are established bioisosteres in medicinal chemistry, known to enhance metabolic stability and membrane permeability in CNS-targeting compounds like chlorpromazine and chloroquine [6].
  • Electronic Modulation: The electron-withdrawing chlorine atom fine-tunes the electron density at the iminium center, potentially influencing receptor binding affinity and selectivity.
  • Synthetic Feasibility: The commercial availability of 4-chlorobenzoyl chloride streamlined precursor synthesis.

A significant advancement came with microwave-assisted solvent-free protocols, which reduced reaction times from hours to minutes and improved yields (>80%) compared to traditional reflux methods [10]. These innovations addressed the need for scalable synthesis to support pharmacological evaluation.

Table 1: Key Synthetic Methods for 1-(4-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline

MethodConditionsYield (%)Advantages
Classical Bischler-NapieralskiPOCl₃, 1,2-Dichloroethane, reflux, 1-3 h60-75Broad substrate tolerance
Microwave-AssistedSolvent-free, POCl₃, 150°C, 10-15 min80-85Rapid, energy-efficient, high yield
One-Pot SequentialFormylation/cyclization cascade (Ref: CN110845410A)~70Reduced purification steps

Classification within the Tetrahydroisoquinoline Alkaloid Structural Family

1-(4-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline belongs to the 1-aryl-3,4-dihydroisoquinoline subclass, characterized by a partially saturated isoquinoline core. Its structural features position it within a pharmacologically significant alkaloid-derived scaffold:

  • Core Architecture: The molecule retains the classical 6,7-dimethoxy substitution pattern ubiquitous in bioactive isoquinolines (e.g., papaverine, antispasmodic alkaloid). This pattern facilitates π-stacking interactions with aromatic residues in biological targets [4] [8].
  • Critical Modifications:
  • C1 Modification: Replacement of the typical alkyl group with a 4-chlorophenyl ring introduces planarity and enhances affinity for hydrophobic binding pockets in neuronal receptors.
  • Oxidation State: The 3,4-dihydro state (non-aromatic C-ring) enhances conformational flexibility compared to fully aromatic isoquinolines, potentially enabling adaptive binding.
  • Distinction from Natural Alkaloids: Unlike naturally occurring tetrahydroisoquinolines bearing methyl groups (e.g., salsolinol), this compound features a synthetic aryl substituent at C1, conferring distinct electronic and steric properties. Its molecular formula (C₁₇H₁₆ClNO₂) and weight (301.77 g/mol) reflect this hybrid design [3] [7] [9].

Table 2: Structural Comparison with Representative Isoquinoline Derivatives

CompoundCore StructureR1 (C1)R6/R7Key Distinguishing Feature
Natural PapaverineFully aromaticCH₃OCH₃/OCH₃Benzylisoquinoline, spasmolytic
SalsolinolTetrahydroCH₃OH/OHEndogenous neurotransmitter
1-(2-Chlorophenyl) DIQ (DIQ)3,4-Dihydro2-Cl-C₆H₄OCH₃/OCH₃Ortho-chlorophenyl, smooth muscle modulator [4] [5]
Target Compound3,4-Dihydro4-Cl-C₆H₄OCH₃/OCH₃Para-chlorophenyl, AMPAR focus

Significance as a Synthetic Pharmacophore in Medicinal Chemistry Research

This dihydroisoquinoline serves as a versatile pharmacophore central to rational drug design, primarily due to its demonstrated ability to engage with diverse biological targets while maintaining favorable drug-like properties:

  • Neurological Target Engagement: The compound acts as a precursor or structural template for potent AMPA receptor (AMPAR) antagonists. Acetylation at C2 yields derivatives (e.g., (R,S)-2-acetyl-1-(4′-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) exhibiting non-competitive AMPAR antagonism at nanomolar concentrations, crucial for treating excitotoxic disorders like stroke and epilepsy [10]. The para-chlorophenyl moiety enhances hydrophobic contact within the allosteric binding site.
  • Smooth Muscle Modulation: Structural analogs (e.g., 1-(2-chlorophenyl) variants) demonstrate significant effects on smooth muscle contractility via voltage-gated L-type Ca²⁺ channels and serotonergic (5-HT₂A/₂B) receptor modulation [4] [5]. The 6,7-dimethoxy groups facilitate hydrogen bonding with these receptors.
  • Optimized Pharmacokinetic Profile: SwissADME predictions for closely related analogs indicate:
  • High gastrointestinal absorption (95%)
  • Blood-brain barrier penetration (BBB+)
  • Compliance with Lipinski's Rule of 5 (MW 301.77, LogP ~3.5, HBD 0, HBA 3, TPSA 30.82 Ų) [6]
  • Moderate water solubility (LogS ≈ -4.5)
  • Synthetic Versatility: The C1 aryl, C3 methylene, and C4 positions offer handles for diversification. The imine functionality allows reduction to tetrahydroisoquinolines or complexation with metal catalysts for asymmetric synthesis [6] [10].

Overarching Research Objectives and Key Scientific Questions

Current research focuses on elucidating and harnessing the compound's multifaceted biological interactions through targeted structural and pharmacological investigations:

  • Mechanistic Elucidation of Receptor Interactions:
  • Determine precise binding modalities with AMPAR subtypes using crystallography or cryo-EM.
  • Characterize structure-activity relationships (SAR) governing 5-HT receptor subtype selectivity (e.g., 5-HT₂A vs. 5-HT₂B) in smooth muscle tissues [5].
  • Enantioselective Synthesis and Activity Profiling: Resolve racemic mixtures and evaluate enantiomer-specific activities. The (R)-enantiomer of the 2-acetylated derivative shows 10-fold higher AMPAR affinity than its (S)-counterpart, attributed to optimal steric fit in the allosteric pocket [10]. Key questions include:
  • How does C1 chirality influence Ca²⁺ channel blockade?
  • Can enantiopure synthesis improve therapeutic indices?
  • Synthetic Methodology Innovation:
  • Develop sustainable one-pot cascades (e.g., combining formylation, cyclization, and salt formation) to minimize waste and purification steps [1].
  • Optimize catalyst systems (e.g., tungstophosphoric acid) for greener processes.
  • SAR Expansion for Therapeutic Translation:
  • Explore C-ring saturation, N-alkylation, and methoxy group bioisosteric replacement (e.g., ethoxy, methylenedioxy) to modulate potency and metabolic stability.
  • Assess in vivo efficacy in neurodegenerative and hypercontractility disease models.

Table 3: Core Research Objectives and Associated Methodologies

Research ObjectiveExperimental ApproachDesired Outcome
AMPAR Binding Site MappingX-ray crystallography, Electrophysiology (patch-clamp)Atomic-level interaction model for rational design
Enantiomer-Specific BioactivityChiral HPLC resolution, Ex vivo tissue bath assaysIdentification of eutomer for lead optimization
Green Synthesis OptimizationSolvent-free microwave cyclization, Catalysis screening>90% yield, E-factor <5
5-HT Receptor Subtype SelectivityRadioligand binding, Immunohistochemistry (receptor density)Reduced off-target effects in smooth muscle

Properties

CAS Number

76201-90-6

Product Name

1-(4-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline

IUPAC Name

1-(4-chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline

Molecular Formula

C17H16ClNO2

Molecular Weight

301.8 g/mol

InChI

InChI=1S/C17H16ClNO2/c1-20-15-9-12-7-8-19-17(14(12)10-16(15)21-2)11-3-5-13(18)6-4-11/h3-6,9-10H,7-8H2,1-2H3

InChI Key

PAYKLHWMLACKAE-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)CCN=C2C3=CC=C(C=C3)Cl)OC

Solubility

41.5 [ug/mL]

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2C3=CC=C(C=C3)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.